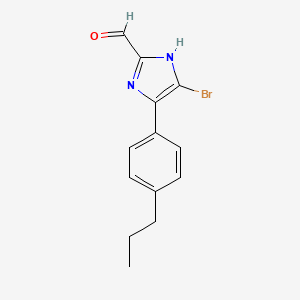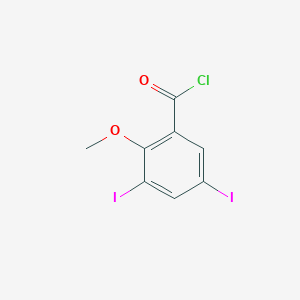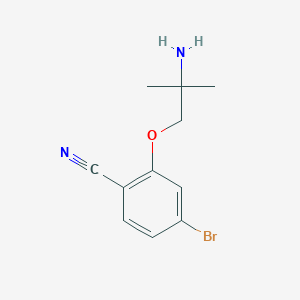
1,5'-Dimethyl-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic compound with the molecular formula C8H10N4. It is a derivative of imidazole, featuring two imidazole rings connected by a single bond, with methyl groups attached to the nitrogen atoms at the 1 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of corresponding amines with formaldehyde .
Industrial Production Methods
Industrial production methods for 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole rings .
Applications De Recherche Scientifique
1,5’-Dimethyl-1H,1’H-2,2’-biimidazole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the preparation of materials with photoluminescent and optical properties.
Mécanisme D'action
The mechanism of action of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a Lewis base, forming coordination compounds with metal ions. These metal complexes can then participate in various catalytic processes. The compound can also form hydrogen bonds, which play a crucial role in its interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H,1’H-2,2’-Biimidazole: Lacks the methyl groups present in 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole.
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: Similar structure but with different substitution patterns.
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Contains nitro groups, leading to different chemical properties.
Uniqueness
The presence of methyl groups at the 1 and 5 positions enhances its stability and modifies its electronic properties compared to other biimidazole derivatives .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
YFWXBODSJYGFEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)










![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)

![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
